molecular formula C11H17N3O B1244208 N-[(Z)-[(2E,4E,6E)-undeca-2,4,6-trienylidene]amino]nitrous amide CAS No. 76896-81-6

N-[(Z)-[(2E,4E,6E)-undeca-2,4,6-trienylidene]amino]nitrous amide

Cat. No. B1244208
CAS RN: 76896-81-6
M. Wt: 207.27 g/mol
InChI Key: LHUQTZGIUIKTLZ-AQPMYLLTSA-N
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Description

triacsin D is a natural product found in Kitasatospora aureofaciens with data available.

Scientific Research Applications

Chemical Activation and Amide Formation

  • Oxidation of hydroxamic acids in the presence of amines generates nitrous oxide and corresponding amides, suggesting intermediacy of nitroxyl (HNO) and amide formation through retro-Diels Alder dissociation (Atkinson, Storey, & King, 1996).

Bioactive Compounds Synthesis

  • Hexane extract from dried flower buds of Spilanthes acmella affords N-isobutyl amides with bioactive properties against certain larvae and neonates (Ramsewak, Erickson, & Nair, 1999).

Antineoplastic Agents Development

  • Synthesis of specific amine derivatives and their coupling with various amino acids led to cancer cell growth inhibitory amides, showing potential as antineoplastic agents (Pettit et al., 2003).

Nucleophilic Aromatic Substitution

  • N-t-Butyl-2,4,6-trinitrobenzamide demonstrates a unique nucleophilic substitution with hydroxyl ions, forming nitrite ions, highlighting stability and reaction specificity (Hutchison & Martin, 1965).

Inorganic and Organic Azides Synthesis

  • N-trimethylsilyl-substituted amides interacting with nitrous oxide lead to azides and silanols/siloxanes formation, revealing novel transformations with nitrous oxide as an N-atom donor (Liu et al., 2018).

Conformational Analysis for Amide Derivatives

  • N-(2-Nitrophenyl)proline amides of primary amines show conformational preferences, aiding in determining the absolute configuration of alpha-chiral primary amines (Ahn & Choi, 2007).

Fluorescent Property Study

  • Certain amide derivatives synthesized from N-amino naphthalimides exhibit fluorescent properties, with applications in the textile industry (Rangnekar & Shenoy, 1987).

Heat-Resistant Polymeric Materials

  • New poly(amide imide)s synthesized from diacid containing various functional groups show high thermal stability and resistance, suitable for advanced material applications (Mehdipour‐Ataei & Hatami, 2005).

Selective N-Nitrosation Techniques

Novel Wolff-Kishner Reduction Application

properties

CAS RN

76896-81-6

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

N-[(Z)-[(2E,4E,6E)-undeca-2,4,6-trienylidene]amino]nitrous amide

InChI

InChI=1S/C11H17N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-11H,2-4H2,1H3,(H,13,15)/b6-5+,8-7+,10-9+,12-11-

InChI Key

LHUQTZGIUIKTLZ-AQPMYLLTSA-N

Isomeric SMILES

CCCC/C=C/C=C/C=C/C=N/NN=O

SMILES

CCCCC=CC=CC=CC=NNN=O

Canonical SMILES

CCCCC=CC=CC=CC=NNN=O

synonyms

triacsin D
WS 1228B
WS-1228B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(Z)-[(2E,4E,6E)-undeca-2,4,6-trienylidene]amino]nitrous amide
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N-[(Z)-[(2E,4E,6E)-undeca-2,4,6-trienylidene]amino]nitrous amide
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N-[(Z)-[(2E,4E,6E)-undeca-2,4,6-trienylidene]amino]nitrous amide
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N-[(Z)-[(2E,4E,6E)-undeca-2,4,6-trienylidene]amino]nitrous amide
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N-[(Z)-[(2E,4E,6E)-undeca-2,4,6-trienylidene]amino]nitrous amide
Reactant of Route 6
N-[(Z)-[(2E,4E,6E)-undeca-2,4,6-trienylidene]amino]nitrous amide

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